![molecular formula C13H9BrN2O2S B1442655 4-Bromo-1-(phenylsulfonyl)-1H-indazole CAS No. 1001415-32-2](/img/structure/B1442655.png)
4-Bromo-1-(phenylsulfonyl)-1H-indazole
Overview
Description
4-Bromo-1-(phenylsulfonyl)-1H-indazole is a chemical compound with the CAS Number: 1001415-32-2 . It has a molecular weight of 337.2 and its IUPAC name is 4-bromo-1-(phenylsulfonyl)-1H-indazole .
Molecular Structure Analysis
The molecular formula of 4-Bromo-1-(phenylsulfonyl)-1H-indazole is C13H9BrN2O2S . The InChI code is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H .Physical And Chemical Properties Analysis
4-Bromo-1-(phenylsulfonyl)-1H-indazole is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antifungal Research
4-Bromo-1-(phenylsulfonyl)-1H-indazole: has been investigated for its potential antifungal properties. Researchers have studied its efficacy against Candida albicans , an opportunistic fungal pathogen that can cause systemic infections in immunocompromised patients . The compound’s inhibitory activity against this pathogen suggests its utility in developing new antifungal agents.
Molecular Docking Studies
This compound is also utilized in molecular docking studies to understand its interaction with biological targets. Such studies help in predicting the binding affinities and modes of action, which are crucial for drug design and development .
Chemical Reactivity Descriptors
In the field of computational chemistry, 4-Bromo-1-(phenylsulfonyl)-1H-indazole is used to calculate conceptual DFT-based chemical reactivity descriptors. These descriptors provide insights into the compound’s reactivity and stability, which are important for synthesizing new molecules with desired properties .
Pharmacokinetics Evaluation
The pharmacokinetic properties of 4-Bromo-1-(phenylsulfonyl)-1H-indazole derivatives are assessed to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for assessing the compound’s potential as a therapeutic agent .
Synthesis of Biologically Active Compounds
4-Bromo-1-(phenylsulfonyl)-1H-indazole: serves as a starting material in the synthesis of various biologically active compounds. It’s used to create inhibitors and other pharmaceutical agents that can interact with specific biological pathways .
Development of Diagnostic Agents
The unique structural features of 4-Bromo-1-(phenylsulfonyl)-1H-indazole make it a candidate for developing diagnostic agents. Its derivatives can be tagged with imaging agents for diagnostic purposes in medical research .
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromoindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQRTXRZPMBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(phenylsulfonyl)-1H-indazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.